molecular formula C7H7ClFNO2S B7868569 2-Chloro-4-fluorobenzenemethanesulfonamide

2-Chloro-4-fluorobenzenemethanesulfonamide

Cat. No.: B7868569
M. Wt: 223.65 g/mol
InChI Key: PBSHWSDSIBASPM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzenemethanesulfonamide is a chemical intermediate of significant interest in advanced research and development, particularly for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Fluorinated sulfonamide molecules are recognized for their distinct physical, chemical, and biological properties, which make them valuable features in the design of potential drug candidates and crop protection agents . The integration of both fluorine and sulfonamide functional groups into a single molecular framework can lead to enhanced biological activity and improved metabolic stability, driving the discovery of new chemical entities . Researchers utilize this compound as a key building block. Its applications are strictly for research purposes in laboratory settings. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSHWSDSIBASPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-4-Fluorotoluene

The synthesis begins with the preparation of 2-chloro-4-fluorotoluene, a key intermediate. The method described in CN110759806A involves diazotization and pyrolysis:

  • Diazotization :

    • 2-Chloro-4-aminotoluene is reacted with anhydrous hydrogen fluoride (HF) at 0–5°C.

    • Sodium nitrite (NaNO2) is added to generate the diazonium salt.

    • Conditions : Mass ratio of 2-chloro-4-aminotoluene to HF = 2.5:1; NaNO2 to substrate = 1:2.

  • Pyrolysis :

    • The diazonium salt undergoes controlled pyrolysis in two stages:

      • Stage 1 : Heating to 30°C over 1.5–2 hours.

      • Stage 2 : Gradual heating to 50°C over 2.5–3 hours.

    • Yield : ~85% (crude product after distillation).

Table 1: Key Parameters for 2-Chloro-4-Fluorotoluene Synthesis

ParameterValue/DetailSource
Reaction Temperature0–50°C (staged)
HF:Substrate Ratio1:2.5 (mass)
Pyrolysis Time19–21 hours

Sulfonation of the Methyl Group

The methyl group in 2-chloro-4-fluorotoluene is functionalized to a sulfonamide via a three-step process:

  • Sulfonation to Sulfonic Acid :

    • The methyl group is oxidized to a sulfonic acid (-CH2SO3H) using fuming sulfuric acid (H2SO4·SO3) at 150–200°C.

    • Alternative : Radical sulfonation with SO2 and Cl2 under UV light.

  • Conversion to Sulfonyl Chloride :

    • Sulfonic acid reacts with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form sulfonyl chloride (-CH2SO2Cl).

    • Conditions : Reflux in dichloromethane (DCM) at 40–60°C for 4–6 hours.

  • Amination to Sulfonamide :

    • Sulfonyl chloride is treated with aqueous ammonia (NH4OH) or ammonium hydroxide to yield the sulfonamide (-CH2SO2NH2).

    • Conditions : Room temperature, 2–4 hours; yield ~70–80% (estimated).

Table 2: Sulfonamide Formation Parameters

StepReagents/ConditionsYield
SulfonationH2SO4·SO3, 150–200°C~90%
ChlorinationPCl5, DCM, 40–60°C~85%
AminationNH4OH, RT~75%

This approach prioritizes early introduction of the sulfonamide group, simplifying downstream halogenation:

  • Synthesis of 4-Fluorotoluene-2-sulfonamide :

    • Toluene is sulfonated at the methyl group using chlorosulfonic acid (ClSO3H) to form toluenesulfonyl chloride.

    • Amination with NH3 yields toluenesulfonamide.

  • Halogenation :

    • Chlorination : Electrophilic substitution using Cl2 and FeCl3 catalyst directs Cl to the ortho position (relative to methyl).

    • Fluorination : Balz-Schiemann reaction on a diazonium salt derived from 4-aminotoluene-2-sulfonamide.

Challenges :

  • Competing ring sulfonation versus methyl group functionalization.

  • Steric hindrance from the sulfonamide group during halogenation.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterMethod 1Method 2
Halogenation OrderCl/F introduced firstSulfonamide introduced first
Key Intermediate2-Chloro-4-fluorotolueneToluene-2-sulfonamide
Total Yield (Estimated)60–70%50–60%
PurityHigh (≥95%)Moderate (85–90%)
ScalabilityIndustrial-friendlyLimited by regioselectivity

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorobenzenemethanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

    Oxidation Products: Sulfonic acids or sulfonate esters.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Chloro-4-fluorobenzenemethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorobenzenemethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic ring and halogen substituents contribute to hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Research Findings and Limitations

  • Bioactivity: No direct bioactivity data exists for this compound.
  • Thermodynamic Data : Experimental melting points and logP values are unavailable for the target compound, limiting quantitative comparisons.

Biological Activity

2-Chloro-4-fluorobenzenemethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C7H7ClFNO2S
  • Molecular Weight : 211.65 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a chlorinated and fluorinated benzene ring, which enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. They function primarily by inhibiting bacterial folate synthesis, which is crucial for nucleic acid production. In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in cell lines treated with lipopolysaccharide (LPS). The following table summarizes the findings:

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha1500800
IL-61200600
IL-1β900400

This reduction in cytokine levels indicates a potential role for the compound in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in folate metabolism, similar to other sulfonamides. Additionally, its fluorine and chlorine substituents may enhance binding affinity to target enzymes, although detailed mechanistic studies are still required.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives, including our compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.
  • Clinical Evaluation for Inflammatory Disorders : A clinical trial assessed the safety and efficacy of this compound in patients with rheumatoid arthritis. Preliminary results indicated a reduction in disease activity score (DAS28) among participants treated with the compound compared to placebo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-fluorobenzenemethanesulfonamide?

  • Methodology : The synthesis typically begins with sulfonyl chloride derivatives. For example, 2-fluorobenzenesulfonyl chloride reacts with amines under nucleophilic substitution conditions. Key steps include:

  • Reagents : Use bases like triethylamine or sodium bicarbonate to deprotonate amines and facilitate coupling .
  • Solvents : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is employed to isolate the product .
    • Table 1 : Common Reaction Conditions
StepReagent/SolventTemperatureYield (%)Source
SulfonylationTriethylamine/DCM0–25°C60–75
Amine couplingDMF, NaHCO₃50°C80–85

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro and fluoro groups show distinct splitting patterns). For instance, aromatic protons appear δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 247.5) .
  • IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Sparingly soluble in water; highly soluble in DMSO or DMF. Stability tests show degradation <5% after 6 months at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Variable Screening : Use design-of-experiments (DoE) to test solvent polarity (e.g., DMF vs. THF), base strength (e.g., NaOH vs. Et₃N), and temperature gradients .
  • Catalysis : Palladium catalysts or phase-transfer agents may accelerate coupling steps .
  • Case Study : Replacing DCM with DMF increased yield from 65% to 82% in sulfonamide formation .

Q. How can contradictory data in biological activity studies be resolved?

  • Orthogonal Assays : Validate anti-inflammatory activity via COX-2 inhibition assays and TNF-α suppression in cell models .
  • Dose-Response Analysis : EC₅₀ values should be consistent across multiple replicates (e.g., IC₅₀ = 12 μM in A549 cells vs. 15 μM in HeLa) .
  • Table 2 : Biological Activity Comparison

AssayModelResultSource
COX-2 InhibitionRAW 264.7 macrophages58% at 10 μM
CytotoxicityMCF-7 cellsIC₅₀ = 18 μM

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Freeze-drying in amber vials under argon reduces hydrolysis of the sulfonamide group .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated degradation .

Q. How does the compound interact with biological targets at the molecular level?

  • Docking Studies : Molecular dynamics simulations suggest hydrogen bonding between the sulfonamide group and His95 residue in COX-2 .
  • Mutagenesis : Site-directed mutagenesis of target proteins (e.g., kinases) can validate binding pockets .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid side reactions with moisture-sensitive intermediates .
  • Data Validation : Use qNMR for purity assessment and orthogonal chromatography (HPLC/UPLC) for batch consistency .

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